molecular formula C10H22INOS B14326115 N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide CAS No. 110438-89-6

N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide

Cat. No.: B14326115
CAS No.: 110438-89-6
M. Wt: 331.26 g/mol
InChI Key: KEILFWHVGUVPEI-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes a pentanoylsulfanyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide with pentanoyl chloride under specific conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or thiolates can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane interactions and transport mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide involves its interaction with molecular targets such as cell membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites, while the pentanoylsulfanyl group can interact with hydrophobic regions. These interactions can affect cellular processes and signaling pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar structure but with a piperazine ring instead of a pentanoylsulfanyl group.

    N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Contains a phosphonooxy group, used in different applications.

Uniqueness

N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide is unique due to its pentanoylsulfanyl group, which provides distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.

Properties

CAS No.

110438-89-6

Molecular Formula

C10H22INOS

Molecular Weight

331.26 g/mol

IUPAC Name

trimethyl(2-pentanoylsulfanylethyl)azanium;iodide

InChI

InChI=1S/C10H22NOS.HI/c1-5-6-7-10(12)13-9-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

KEILFWHVGUVPEI-UHFFFAOYSA-M

Canonical SMILES

CCCCC(=O)SCC[N+](C)(C)C.[I-]

Origin of Product

United States

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